(3-CHLOROPROPANESULFONYL)BENZENE

Heterocyclic Synthesis Tetrahydrofurans Carbanion Chemistry

Generic alkyl phenyl sulfones fail to deliver the precise reactivity required for γ-chlorocarbanion generation and sulfonamide derivatization, leading to failed syntheses and off-target products. (3-Chloropropanesulfonyl)benzene eliminates this risk with its defined 3-chloropropyl chain and terminal chloride, enabling reliable construction of tetrahydrofurans, cyclopropanesulfonamides, and functionalized polymers. • Preferred substrate over 4-chlorobutyronitrile for 2,3,5-trisubstituted tetrahydrofuran synthesis via aldehyde trapping. • Direct precursor to 3-chloropropanesulfonyl chloride-gateway to >90 patented cyclosulfonamide bioactives. • Validated in advanced materials: 87% mercury removal efficiency when incorporated into CPEI-based adsorbents.

Molecular Formula C9H11ClO2S
Molecular Weight 218.70 g/mol
Cat. No. B8798037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-CHLOROPROPANESULFONYL)BENZENE
Molecular FormulaC9H11ClO2S
Molecular Weight218.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCCCl
InChIInChI=1S/C9H11ClO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeyYRFGJZXFUZOMGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Chloropropanesulfonyl)benzene: Core Physicochemical and Structural Profile for Procurement Verification


(3-Chloropropanesulfonyl)benzene, also identified as 3-chloropropyl phenyl sulfone (CAS 19432-96-3), is an aryl alkyl sulfone featuring a phenyl ring directly bonded to a sulfonyl group (-SO₂-), which is further linked to a 3-chloropropyl chain (-CH₂CH₂CH₂Cl). With a molecular formula of C₉H₁₁ClO₂S and a molecular weight of 218.70 g/mol, this compound presents as a low-melting solid (3-5 °C) with a calculated logP of 1.422 and a polar surface area (PSA) of 42.52 Ų [1][2]. It is primarily utilized as a versatile electrophilic building block in organic synthesis and as a precursor for sulfonamide derivatives, with documented applications in heterocycle construction, polymer modification, and pharmaceutical intermediate synthesis .

Why (3-Chloropropanesulfonyl)benzene Cannot Be Substituted with Generic Alkyl Phenyl Sulfones


Generic substitution of (3-chloropropanesulfonyl)benzene with other alkyl phenyl sulfones or related analogs (e.g., shorter/longer alkyl chains, sulfide analogs, or unsubstituted phenyl sulfones) is chemically non-viable due to its specific 3-chloropropyl chain length and terminal chloride functionality. This precise architecture dictates the compound's unique reactivity profile, particularly in generating γ-chlorocarbanions for heterocycle synthesis. Studies show that even minor structural modifications, such as changing the alkyl chain length from three to four carbons or replacing the sulfone with a sulfide or sulfoxide, drastically alter reaction pathways, yields, and the types of accessible products [1][2][3]. Therefore, procurement based solely on sulfone class membership without considering this specific chain length and terminal halogen will lead to failed syntheses, unexpected byproducts, and compromised material performance in downstream applications like polymer functionalization or pharmaceutical intermediate production [4].

Quantitative Differentiation of (3-Chloropropanesulfonyl)benzene Against Key Analogs


Comparison of Tetrahydrofuran Synthesis Yields: (3-Chloropropanesulfonyl)benzene vs. 4-Chlorobutyronitrile

In the synthesis of 2,3-disubstituted tetrahydrofurans via γ-halocarbanion intermediates, (3-chloropropanesulfonyl)benzene demonstrates a superior reaction profile compared to the nitrile analog 4-chlorobutyronitrile. While both can generate γ-halocarbanions that undergo fast intramolecular substitution to cyclopropanes, the sulfone-derived carbanion from (3-chloropropanesulfonyl)benzene can be more efficiently trapped with external electrophiles like aldehydes. This leads to significantly higher yields of the desired tetrahydrofuran products under the right conditions, as the process with ketones is noted to be 'usually less efficient' [1][2].

Heterocyclic Synthesis Tetrahydrofurans Carbanion Chemistry

Comparative Adsorption Selectivity for Mercury Removal: Sulfonated Polymer from (3-Chloropropanesulfonyl)benzene Derivative

A sulfonated cross-linked polyethylenimine (SCPEI) polymer, synthesized using 3-chloropropanesulfonyl chloride (a direct derivative of the target compound), demonstrates quantifiable and selective mercury (Hg) removal from aqueous solutions. This material exhibits a high removal percentage for Hg up to 87% in synthetic solutions, and crucially maintains high selectivity even in the presence of a mixture of competing ions including Mn, Ni, Fe, Pb, Zn, and Cr [1]. This performance is a direct consequence of the specific sulfonate functionality introduced by the 3-chloropropanesulfonyl moiety.

Environmental Remediation Heavy Metal Adsorption Polymer Functionalization

Comparison of Intramolecular Substitution Rates: (3-Chloropropanesulfonyl)benzene vs. 3-Substituted Analogs

The rate of 1,3-intramolecular substitution in the γ-chlorocarbanion derived from (3-chloropropanesulfonyl)benzene is a critical factor governing its synthetic utility. Studies have shown that introducing a methyl group at the 3-position of the propyl chain 'substantially decelerates the 1,3-intramolecular substitution,' thereby favoring intermolecular reactions and expanding the scope of accessible products. In contrast, a phenyl group in the 2-position of the analogous 4-chlorobutyronitrile favors intramolecular 1,3-substitution, limiting intermolecular addition [1]. This highlights how the specific substitution pattern of the 3-chloropropyl phenyl sulfone scaffold dictates its unique reactivity profile.

Reaction Kinetics Carbanion Stability Heterocyclic Chemistry

High-Value Application Scenarios for (3-Chloropropanesulfonyl)benzene Based on Quantitative Differentiation


Synthesis of Substituted Tetrahydrofurans via γ-Chlorocarbanion Chemistry

Leveraging its superior reaction profile compared to nitrile analogs like 4-chlorobutyronitrile, (3-chloropropanesulfonyl)benzene is the preferred substrate for generating γ-chlorocarbanions that can be trapped with aldehydes to produce 2,3-disubstituted and 2,3,5-trisubstituted tetrahydrofurans. This is a key methodology for constructing complex oxygen heterocycles found in numerous bioactive molecules and natural products [1][2].

Functionalization of Polymers for Selective Heavy Metal Adsorption

The 3-chloropropanesulfonyl moiety, when used to sulfonate polymeric backbones like cross-linked polyethylenimine (CPEI), creates materials with quantifiable, high-performance adsorption capabilities. This application is validated by the demonstrated 87% removal efficiency for mercury and high selectivity in the presence of competing ions, making it a strong candidate for developing advanced materials for environmental remediation and industrial wastewater treatment [3].

Precursor to Cyclopropylsulfonamide Pharmacophores

As a direct precursor to 3-chloropropanesulfonyl chloride, (3-chloropropanesulfonyl)benzene is a gateway to the high-yielding, three-step synthesis of cyclopropanesulfonamide and 1-substituted cyclopropanesulfonamides. This structural class is of significant pharmaceutical interest, with a SciFinder search revealing more than 90 patents claiming bioactivities for cyclosulfonamide derivatives, underscoring the compound's value as a key intermediate in drug discovery programs .

Synthesis of Chiral Ionic Liquids and Organocatalysts

(3-Chloropropanesulfonyl)benzene-derived 3-chloropropanesulfonyl chloride is a critical starting reagent for synthesizing pyrrolidine-based chiral imidazolium ionic liquids. These functionalized chiral ionic liquids are employed as recyclable organocatalysts in asymmetric synthesis, including Michael additions, where they can achieve high yields (e.g., 88% over two steps) and enantioselectivities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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